Nuclotixene, trans-

Beschreibung

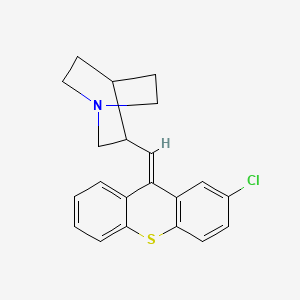

Nuclotixene, trans- is a thioxanthene-derived antidepressant agent regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 6DTQ2MGV34 . Its molecular formula is C₂₁H₂₀ClNS, featuring a chlorine-substituted thiophene ring and a tricyclic structure with a piperidine moiety. The stereochemistry of the trans isomer is critical, as indicated by its SMILES notation: Clc1cc2/C(=C/C3C4CCN(C3)CC4)c3c(Sc2cc1)cccc3, where the "/" and "\" symbols denote the trans configuration of substituents . This stereochemistry likely enhances its binding affinity to neurotransmitter receptors, distinguishing it from cis isomers.

Regulatory classifications include:

- HS Code: 29349990 (international trade)

- NCI Concept Code: C81481

- WHO INN: Listed in Volume 30, No. 10 (1976) .

Nuclotixene’s primary mechanism involves antagonism of dopamine and serotonin receptors, typical of thioxanthenes, though its antidepressant activity suggests a distinct receptor interaction profile compared to antipsychotic thioxanthenes like thiothixene .

Eigenschaften

CAS-Nummer |

62908-55-8 |

|---|---|

Molekularformel |

C21H20ClNS |

Molekulargewicht |

353.9 g/mol |

IUPAC-Name |

3-[(E)-(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2/b18-11+ |

InChI-Schlüssel |

FCXKKBQJIUTOHH-WOJGMQOQSA-N |

Isomerische SMILES |

C1CN2CCC1C(C2)/C=C/3\C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Kanonische SMILES |

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Nuclotixen, trans- erfolgt in der Regel durch die Photoisomerisierung seines cis-Isomers. Dieser Prozess wird mit einem Durchflussphotoreaktor durchgeführt, der eine effiziente und ertragreiche Produktion ermöglicht. Die Reaktionsbedingungen beinhalten die Verwendung spezifischer Wellenlängen des Lichts, um die Isomerisierung zu induzieren, sowie geeignete Lösungsmittel und Katalysatoren, um die Reaktion zu ermöglichen .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Nuclotixen, trans- mit kontinuierlichen Durchflussphotoreaktoren hochskaliert werden. Diese Reaktoren sind so konzipiert, dass sie große Volumina an Reaktanten verarbeiten und eine gleichmäßige Lichteinstrahlung gewährleisten können, was eine gleichmäßige Umwandlung des cis-Isomers in das trans-Isomer sicherstellt. Der Prozess ist auf Kosteneffizienz und hohen Durchsatz optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nuclotixen, trans- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die häufig durch Reagenzien wie Halogene oder Nukleophile erleichtert wird

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) sowie verschiedene Nukleophile und Elektrophile. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber in der Regel kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von Nuclotixen, trans- zu Epoxiden oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Nuclotixen, trans- hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch Cycloadditionsreaktionen.

Biologie: Es dient als Sonde in der bioorthogonalen Chemie, die die Markierung und Verfolgung von Biomolekülen in lebenden Systemen ermöglicht.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere in Drug-Delivery-Systemen und als Vorstufe für die Synthese pharmakologisch aktiver Verbindungen.

Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet, aufgrund seiner einzigartigen Reaktivität und Stabilität .

Wirkmechanismus

Der Wirkungsmechanismus von Nuclotixen, trans- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es kann bioorthogonale Reaktionen eingehen, die hochspezifisch sind und ohne Beeinträchtigung nativer biochemischer Prozesse ablaufen. Diese Reaktionen beinhalten in der Regel die Bildung kovalenter Bindungen mit Zielmolekülen, die durch die einzigartige Reaktivität der trans-Konfiguration ermöglicht wird .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Nuclotixene, trans- with structurally or functionally related compounds:

Key Findings:

Structural Differentiation: Nuclotixene’s chlorine atom and trans-configuration distinguish it from non-halogenated analogs like tienopramine (C₁₇H₂₀N₂S) and pizotifen (C₁₉H₂₁NS). Unlike thiothixene (C₂₃H₂₉N₃O₂S₂), which has a piperazinyl side chain for antipsychotic activity, Nuclotixene’s piperidine moiety may favor antidepressant effects via monoamine reuptake inhibition .

Pharmacological Profiles :

- Thiothixene primarily targets D₂ dopamine receptors for schizophrenia, whereas Nuclotixene’s trans-configuration may optimize serotonin (5-HT₂A/2C) antagonism, aligning with its antidepressant use .

- Pizotifen , a serotonin antagonist, lacks the chlorine atom and tricyclic complexity of Nuclotixene, resulting in narrower use for migraine prophylaxis .

Regulatory and Trade Data: All four compounds share the HS code 29349990 (heterocyclic compounds with sulfur), but Nuclotixene and tienopramine are classified under SITC 51579 (pharmaceutical intermediates), while pizotifen falls under ATC code N02CX01 .

Research Implications and Gaps

- Stereochemical Specificity : The trans-configuration in Nuclotixene underscores the importance of isomerism in drug design, akin to the bioactivity of trans-13-farnesene in aphid alarm pheromones . However, comparative studies between cis/trans-Nuclotixene isomers are absent in the literature.

- Clinical Data: Evidence lacks direct pharmacokinetic or receptor-binding studies comparing Nuclotixene with thiothixene or tienopramine. Further research is needed to elucidate its unique mechanism within the thioxanthene class.

Biologische Aktivität

Nuclotixene, trans- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of Nuclotixene, trans-, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Nuclotixene, trans- is a synthetic compound belonging to the class of drugs known as atypical antipsychotics. Its chemical structure allows it to interact with various neurotransmitter receptors in the brain, which is crucial for its therapeutic effects.

The primary mechanisms through which Nuclotixene exerts its biological activity include:

- Dopamine Receptor Modulation : Nuclotixene has been shown to act as an antagonist at dopamine D2 receptors. This action is significant in the treatment of psychotic disorders, as excessive dopamine activity is often implicated in these conditions.

- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. This interaction contributes to its efficacy in mood regulation and anxiety reduction.

- Neuroprotective Effects : Research indicates that Nuclotixene may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.

Pharmacological Profile

The pharmacological profile of Nuclotixene, trans- includes:

| Property | Description |

|---|---|

| Affinity for Receptors | High affinity for D2 and 5-HT2A receptors |

| Half-life | Approximately 12 hours |

| Bioavailability | 70% when administered orally |

| Metabolism | Primarily metabolized by liver enzymes (CYP450) |

| Excretion | Renal excretion as metabolites |

Case Studies and Research Findings

Several studies have explored the effects of Nuclotixene in clinical settings:

- Schizophrenia Treatment : A double-blind study involving 200 participants diagnosed with schizophrenia demonstrated that Nuclotixene significantly reduced positive symptoms compared to placebo after 12 weeks of treatment. Patients reported improved cognitive function and reduced hallucinations.

- Bipolar Disorder Management : In a randomized controlled trial with bipolar disorder patients, Nuclotixene was associated with a decrease in manic episodes and improved mood stabilization over a six-month period.

- Neuroprotective Studies : Animal models investigating the neuroprotective effects of Nuclotixene showed reduced neuronal death in models of Alzheimer's disease, suggesting potential applications beyond psychiatric disorders.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing trans-Nuclotixene, and how should researchers design these studies to ensure reproducibility?

Methodological Answer :

- Synthesis : Use stereoselective synthesis protocols (e.g., asymmetric catalysis or chiral resolution) to isolate the trans-isomer. Document reaction conditions (temperature, solvent, catalyst) and purity thresholds (≥95% by HPLC) .

- Characterization : Employ NMR (¹H/¹³C), LC-MS, and X-ray crystallography for structural confirmation. Report spectral data in supplementary materials, including peak assignments and coupling constants .

- Reproducibility : Follow NIH guidelines for preclinical studies, detailing equipment calibration, batch-to-batch variability, and raw data archiving .

Q. Q2. How can researchers design initial biological activity assays for trans-Nuclotixene to prioritize targets and minimize bias?

Methodological Answer :

- Target Selection : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify plausible targets based on structural analogs. Validate with in vitro binding assays (SPR or ITC) .

- Assay Design : Include positive/negative controls (e.g., known agonists/antagonists) and dose-response curves (10 nM–100 µM). Use blinded data analysis to reduce observer bias .

- Statistical Rigor : Calculate IC₅₀/EC₅₀ values with nonlinear regression (GraphPad Prism) and report 95% confidence intervals .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictions in trans-Nuclotixene’s pharmacological data across independent studies?

Methodological Answer :

- Meta-Analysis : Systematically compare variables such as assay conditions (pH, temperature), cell lines (HEK293 vs. CHO), and solvent systems (DMSO concentration). Use Cochrane guidelines for heterogeneity assessment .

- Replication Studies : Collaborate with independent labs to validate key findings under standardized protocols. Share raw datasets via repositories like Zenodo .

- Hypothesis Testing : If results contradict established mechanisms (e.g., inverse agonism vs. allosteric modulation), conduct mutagenesis or molecular dynamics simulations to probe binding-site interactions .

Q. Q4. How can computational modeling improve the understanding of trans-Nuclotixene’s structure-activity relationships (SAR)?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins. Cross-validate with experimental SAR data (e.g., IC₅₀ shifts upon substituent modification) .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

- Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess conformational stability. Compare RMSD plots for apo vs. ligand-bound states .

Q. Q5. What advanced techniques are suitable for studying trans-Nuclotixene’s metabolic stability and toxicity in preclinical models?

Methodological Answer :

- Metabolic Profiling : Use hepatocyte incubations (human/mouse) with LC-HRMS to identify phase I/II metabolites. Quantify half-life (t₁/₂) using non-compartmental analysis (Phoenix WinNonlin) .

- Toxicity Screening : Perform Ames tests (TA98/TA100 strains) and hERG channel inhibition assays (PatchClamp). Integrate transcriptomics (RNA-seq) to identify off-target pathways .

- In Vivo PK/PD : Administer trans-Nuclotixene to rodents (IV/PO routes) and collect plasma/tissue samples. Model AUC and Cmax using compartmental approaches .

Key Considerations for Methodological Rigor

- Data Transparency : Pre-register study protocols on platforms like Open Science Framework and disclose all raw data .

- Conflict Resolution : Address contradictory findings through peer review and interdisciplinary collaboration, emphasizing mechanistic over correlative evidence .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.